molecular formula C24H17ClN4O2S B12744138 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide CAS No. 121650-04-2

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B12744138
CAS No.: 121650-04-2
M. Wt: 460.9 g/mol
InChI Key: YHCGZOSEKFUXNK-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining indole, thiazolidine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dioxane and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiazolidine-containing molecules. Examples include:

Uniqueness

What sets 5-Chloro-N-(4-oxo-2-(phenylimino)-3-thiazolidinyl)-3-phenyl-1H-indole-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

121650-04-2

Molecular Formula

C24H17ClN4O2S

Molecular Weight

460.9 g/mol

IUPAC Name

5-chloro-N-(4-oxo-2-phenylimino-1,3-thiazolidin-3-yl)-3-phenyl-1H-indole-2-carboxamide

InChI

InChI=1S/C24H17ClN4O2S/c25-16-11-12-19-18(13-16)21(15-7-3-1-4-8-15)22(27-19)23(31)28-29-20(30)14-32-24(29)26-17-9-5-2-6-10-17/h1-13,27H,14H2,(H,28,31)

InChI Key

YHCGZOSEKFUXNK-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)NC(=O)C3=C(C4=C(N3)C=CC(=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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